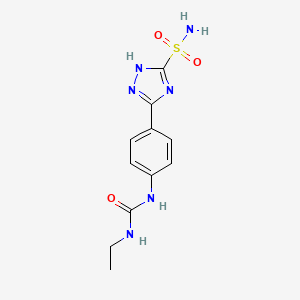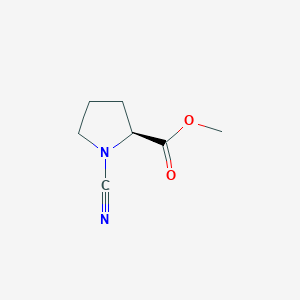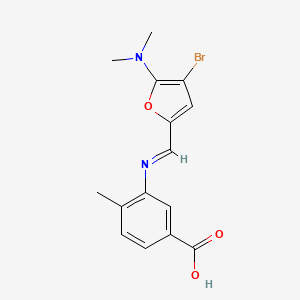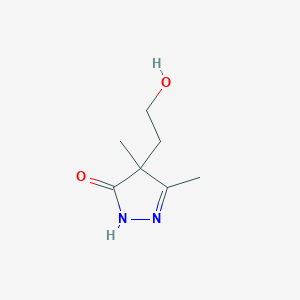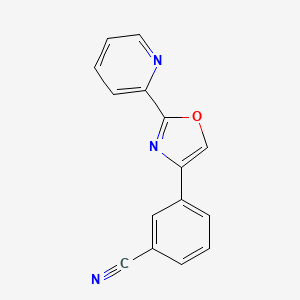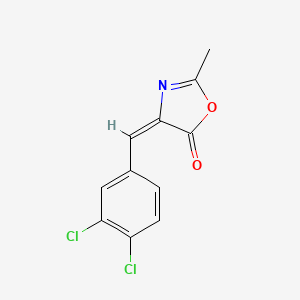
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzylidene group substituted with two chlorine atoms at the 3 and 4 positions, linked to an oxazole ring, which is further substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity, by disrupting essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(3,4-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Shares the benzylidene group with chlorine substitutions but differs in the attached functional groups.
N’-(3,4-Dichlorobenzylidene)-2-phenyl-4-quinolinecarbohydrazide: Similar benzylidene group but attached to a quinoline ring, offering different biological activities.
Uniqueness
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .
Propriétés
Formule moléculaire |
C11H7Cl2NO2 |
|---|---|
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
(4E)-4-[(3,4-dichlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-14-10(11(15)16-6)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3/b10-5+ |
Clé InChI |
FWLIOHZSWASSAO-BJMVGYQFSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)


![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
